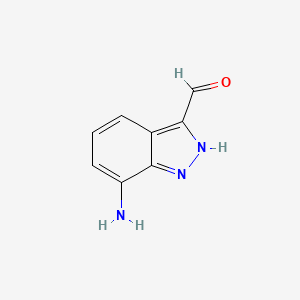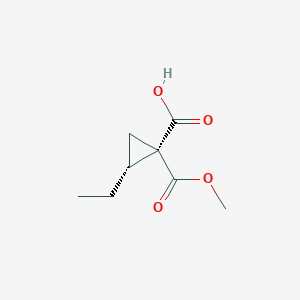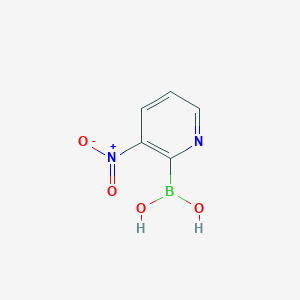![molecular formula C27H30NNaO3S2 B12964801 Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)
Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide is a complex organic compound featuring a biphenyl group, a thioether linkage, and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide typically involves multiple steps, including the formation of the biphenyl group, the introduction of the thioether linkage, and the final amide formation. Common synthetic routes include:
Formation of Biphenyl Group: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Introduction of Thioether Linkage: This step involves the reaction of a thiol with a suitable electrophile, such as an alkyl halide, under basic conditions.
Amide Formation: The final step involves the reaction of an acyl chloride or anhydride with an amine in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated biphenyls
Wissenschaftliche Forschungsanwendungen
Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the thioether and amide functionalities can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(methylsulfonyl)amide
- Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(ethylsulfonyl)amide
Uniqueness
Sodium (4-((([1,1’-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide is unique due to its hexylsulfonyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability . This makes it particularly valuable in applications requiring specific solubility and interaction profiles.
Eigenschaften
Molekularformel |
C27H30NNaO3S2 |
|---|---|
Molekulargewicht |
503.7 g/mol |
IUPAC-Name |
sodium;hexylsulfonyl-[4-[(4-phenylphenyl)methylsulfanylmethyl]benzoyl]azanide |
InChI |
InChI=1S/C27H31NO3S2.Na/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24;/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29);/q;+1/p-1 |
InChI-Schlüssel |
HZTQDBNGISDGKD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCS(=O)(=O)[N-]C(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)


![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)

![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)





